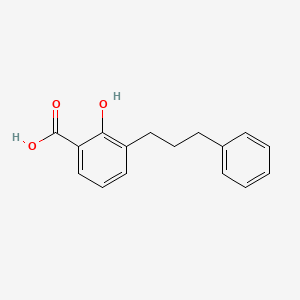

2-Hydroxy-3-(3-phenylpropyl)benzoic acid

Description

2-Hydroxy-3-(3-phenylpropyl)benzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl group at the 2-position and a 3-phenylpropyl chain at the 3-position of the benzene ring (Figure 1). This structure confers unique physicochemical and biological properties, distinguishing it from simpler benzoic acid analogs. The compound is synthesized via a multi-step procedure involving esterification and hydrolysis reactions, as outlined in .

Propriétés

IUPAC Name |

2-hydroxy-3-(3-phenylpropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15-13(10-5-11-14(15)16(18)19)9-4-8-12-6-2-1-3-7-12/h1-3,5-7,10-11,17H,4,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTXPMBNBZLRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=C(C(=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(3-phenylpropyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Another method involves the oxidation of benzoic acid derivatives. For instance, the oxidation of a suitable precursor, such as a 3-phenylpropyl-substituted benzoic acid, can yield the desired product under controlled conditions .

Industrial Production Methods

Industrial production of 2-Hydroxy-3-(3-phenylpropyl)benzoic acid may involve large-scale oxidation processes. These processes typically use catalysts such as copper compounds to facilitate the oxidation of aromatic carboxylic acids to phenols . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-3-(3-phenylpropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

2-Hydroxy-3-(3-phenylpropyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-3-(3-phenylpropyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

3-Hydroxybenzoic Acid

- Structure : Hydroxyl group at the 3-position (vs. 2-position in the target compound).

- Properties : Exhibits lower acidity (pKa ~4.1) compared to 2-hydroxy derivatives due to reduced resonance stabilization of the deprotonated form. Widely used as a solvent and intermediate in polymer synthesis .

- Key Difference : The 3-phenylpropyl substituent in 2-hydroxy-3-(3-phenylpropyl)benzoic acid introduces steric bulk and lipophilicity, likely reducing water solubility but enhancing membrane permeability.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Features a 3,4-dihydroxybenzene ring and an acryloyl side chain.

- Properties : Superior antioxidant activity due to resonance stabilization of radicals via the conjugated double bond (CH=CHCOOH) .

- Key Difference : The absence of a conjugated system in 2-hydroxy-3-(3-phenylpropyl)benzoic acid may limit its antioxidant efficacy compared to caffeic acid, though the phenylpropyl group could enhance lipid solubility for targeted delivery.

3-Phenylpropyl Cinnamate

- Structure: Ester derivative with a cinnamate group attached to a 3-phenylpropanol moiety.

- Properties : Found in natural resins (e.g., styrax) and used in fragrances. High thermal stability due to aromatic stacking .

- Key Difference : The benzoic acid core in the target compound provides carboxylate functionality, enabling salt formation and pH-dependent solubility, unlike ester-based cinnamates.

Physicochemical Properties

Extraction Efficiency

- Benzoic acid derivatives exhibit variable extraction rates in emulsion liquid membranes (ELMs). Unsubstituted benzoic acid achieves >98% extraction in <5 minutes due to high distribution coefficients (logP ~1.9) .

- Prediction for 2-Hydroxy-3-(3-phenylpropyl)benzoic Acid: The hydrophobic 3-phenylpropyl group may increase logP, enhancing membrane phase partitioning. However, steric hindrance could reduce diffusivity compared to smaller analogs like phenol or acetic acid .

Table 1: Comparative Physicochemical Properties

*Estimated based on substituent contributions.

Toxicological Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives correlate molecular connectivity indices (0JA, 1JA) with oral LD50 in mice . Key findings:

- Higher 0JA (zero-order connectivity) and 1JA (first-order connectivity) correlate with increased toxicity.

- Prediction for 2-Hydroxy-3-(3-phenylpropyl)benzoic Acid : The bulky 3-phenylpropyl group may lower 0JA/1JA values, suggesting reduced acute toxicity compared to smaller, more planar derivatives. However, in vivo validation is required.

Antioxidant Potential

- Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acid analogs due to radical stabilization via conjugation .

- Target Compound : Lacks conjugated double bonds, but the hydroxyl group at the 2-position may donate hydrogen atoms, offering moderate antioxidant activity.

Pharmaceutical Relevance

- Structural analogs like 5-bromo-N-(4-fluorobenzyl)-2-hydroxybenzamide demonstrate antimicrobial and anti-inflammatory properties .

Activité Biologique

2-Hydroxy-3-(3-phenylpropyl)benzoic acid, a derivative of hydroxybenzoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its hydroxyl and carboxylic acid functional groups, which facilitate various interactions with biological molecules. This article delves into the biological activity of 2-Hydroxy-3-(3-phenylpropyl)benzoic acid, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of 2-Hydroxy-3-(3-phenylpropyl)benzoic acid is primarily attributed to its ability to interact with multiple molecular targets. The presence of hydroxyl and carboxylic acid groups allows for:

- Hydrogen Bonding : Facilitates interactions with proteins and enzymes.

- Electrostatic Interactions : Influences receptor binding and signal transduction pathways.

These interactions can modulate enzyme activities and affect various physiological processes, leading to potential therapeutic effects such as anti-inflammatory and analgesic activities.

Biological Activities

Research has shown that 2-Hydroxy-3-(3-phenylpropyl)benzoic acid exhibits several important biological activities:

- Anti-inflammatory Activity : The compound has been noted for its ability to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.

- Potential Antitumor Effects : Some derivatives related to this compound have shown promise in inhibiting tumor growth in vitro .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of 2-Hydroxy-3-(3-phenylpropyl)benzoic acid in a rodent model of induced arthritis. The results indicated a significant reduction in inflammatory markers, suggesting that the compound could serve as a potential therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that 2-Hydroxy-3-(3-phenylpropyl)benzoic acid exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating moderate antibacterial efficacy.

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | MIC = 32 µg/mL against S. aureus | |

| Antitumor | Inhibition of tumor growth in vitro |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenylpropyl side chain can significantly influence the biological activity of the compound. For instance, increasing hydrophobicity through alkyl substitutions enhances its interaction with lipid membranes, potentially improving its antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.